ERR|A agonist-1
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Overview
Description
ERR|A agonist-1 is a synthetic compound designed to activate the estrogen-related receptor alpha. Estrogen-related receptor alpha is an orphan nuclear receptor that plays a crucial role in regulating energy metabolism, particularly in tissues with high energy demands such as the heart, skeletal muscle, and brown adipose tissue . The activation of estrogen-related receptor alpha by this compound has been shown to have significant implications for metabolic diseases and energy homeostasis .
Preparation Methods
The synthesis of ERR|A agonist-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, reduction, and cyclization . The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound . Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
ERR|A agonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol .
Scientific Research Applications
ERR|A agonist-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the activation and regulation of estrogen-related receptor alpha . In biology, this compound is employed to investigate the role of estrogen-related receptor alpha in energy metabolism and mitochondrial function . In medicine, this compound has potential therapeutic applications for metabolic diseases, such as obesity and type 2 diabetes, by enhancing energy expenditure and improving insulin sensitivity . Additionally, this compound is used in industry for the development of new drugs targeting estrogen-related receptor alpha .
Mechanism of Action
The mechanism of action of ERR|A agonist-1 involves binding to the ligand-binding domain of estrogen-related receptor alpha, leading to a conformational change that activates the receptor . This activation results in the recruitment of coactivators and the subsequent transcription of target genes involved in energy metabolism . The molecular targets of this compound include genes encoding enzymes involved in fatty acid oxidation, mitochondrial biogenesis, and oxidative phosphorylation . The pathways involved in the action of this compound include the activation of the peroxisome proliferator-activated receptor gamma coactivator 1-alpha and the regulation of mitochondrial function .
Comparison with Similar Compounds
ERR|A agonist-1 is unique compared to other similar compounds due to its high specificity and potency in activating estrogen-related receptor alpha . Similar compounds include GSK 4716 and DY 131, which are synthetic agonists for estrogen-related receptor beta and estrogen-related receptor gamma, respectively . While these compounds also activate estrogen-related receptors, this compound is specifically designed to target estrogen-related receptor alpha, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Properties
Molecular Formula |
C17H21N5O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-amino-N-[(E)-[4-[methyl(propyl)amino]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O/c1-3-10-22(2)15-7-4-13(5-8-15)11-20-21-17(23)14-6-9-16(18)19-12-14/h4-9,11-12H,3,10H2,1-2H3,(H2,18,19)(H,21,23)/b20-11+ |
InChI Key |
JOIIJCUYHOWRQH-RGVLZGJSSA-N |
Isomeric SMILES |
CCCN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=C(C=C2)N |
Canonical SMILES |
CCCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
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